1-Ethyl-5-trifluoromethyl uracil

Catalog No.
S8751675
CAS No.
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-5-trifluoromethyl uracil

Product Name

1-Ethyl-5-trifluoromethyl uracil

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrimidine-2,4-dione

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c1-2-12-3-4(7(8,9)10)5(13)11-6(12)14/h3H,2H2,1H3,(H,11,13,14)

InChI Key

MFTKJHOQCYNKQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C(F)(F)F

1-Ethyl-5-trifluoromethyl uracil is a derivative of uracil, a naturally occurring nucleobase found in RNA. This compound features an ethyl group at the first position and a trifluoromethyl group at the fifth position of the uracil ring. The presence of the trifluoromethyl group significantly alters the compound's chemical properties, enhancing its lipophilicity and potentially its biological activity. The molecular formula for 1-Ethyl-5-trifluoromethyl uracil is C7H8F3N2O2C_7H_8F_3N_2O_2, and it is characterized by its unique structural attributes that influence its interactions in biological systems.

  • Chlorination Reaction: The process begins with the chlorination of 5-iodouracil using phosphorus oxychloride, leading to the formation of 2,4-dichloro-5-iodopyrimidine.
  • Trifluoromethylation: The dichloro compound undergoes trifluoromethylation using a trifluoromethylating agent such as trimethylsilyl trifluoromethanesulfonate (TMSCF) in the presence of potassium fluoride and copper iodide.
  • Hydrolysis: The resulting compound is then hydrolyzed with acetic or formic acid to yield 5-trifluoromethyl uracil, which can subsequently be ethylated to form 1-Ethyl-5-trifluoromethyl uracil .

Research indicates that derivatives of uracil, including 1-Ethyl-5-trifluoromethyl uracil, may exhibit various biological activities. These compounds are often investigated for their potential as antiviral agents, particularly against RNA viruses due to their structural similarity to nucleosides. The trifluoromethyl group enhances metabolic stability and may improve binding affinity to viral polymerases, thereby inhibiting viral replication . Additionally, these compounds have shown promise in cancer therapy by interfering with nucleic acid synthesis.

Several synthetic routes have been developed for producing 1-Ethyl-5-trifluoromethyl uracil:

  • Direct Synthesis from Uracil: Starting with uracil, the compound can be synthesized through a series of reactions involving chlorination, trifluoromethylation, and subsequent ethylation.
  • Use of Trifluoromethylating Agents: Advanced methods utilize hypervalent iodine reagents for more efficient trifluoromethylation processes .
  • Catalytic Methods: Silver-catalyzed reactions have also been explored for synthesizing various substituted uracils, showcasing alternative pathways for creating similar compounds .

The applications of 1-Ethyl-5-trifluoromethyl uracil span various fields:

  • Pharmaceutical Development: Its potential as an antiviral and anticancer agent makes it a candidate for drug development.
  • Research Tool: Used in biochemical studies to understand nucleic acid interactions and mechanisms.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that target specific plant pathogens.

Interaction studies involving 1-Ethyl-5-trifluoromethyl uracil focus on its binding affinities with various biological targets, including:

  • Viral Polymerases: Investigations into how this compound inhibits viral replication by mimicking natural substrates.
  • Enzyme Inhibition: Studies assessing its role as an inhibitor in metabolic pathways related to nucleic acids.

These studies are crucial for understanding the therapeutic potential of this compound and optimizing its efficacy.

1-Ethyl-5-trifluoromethyl uracil shares similarities with other uracil derivatives but exhibits distinct characteristics due to its unique substituents. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
5-TrifluoromethyluracilTrifluoromethyl group at position 5Lacks ethyl substitution
1-MethyluracilMethyl group at position 1Less lipophilic than ethyl derivative
6-Mercapto-uracilThiol group at position 6Different reactivity profile
UridineRibose sugar attachedNucleoside form with different properties

The presence of both ethyl and trifluoromethyl groups in 1-Ethyl-5-trifluoromethyl uracil enhances its lipophilicity and biological activity compared to other derivatives, making it a unique candidate for further research and application in pharmaceuticals.

Catalytic Trifluoromethylation Approaches

Catalytic trifluoromethylation has emerged as a cornerstone for introducing the CF₃ group into uracil derivatives. A metal-free strategy utilizing visible light (450–470 nm) enables direct perfluoroalkylation of uracil substrates using perfluoroalkyl iodides (Rf-I) as trifluoromethyl sources [2]. This method avoids transition metals entirely, relying on photoexcited states to generate CF₃ radicals, which selectively functionalize the C5 position of the uracil ring [2]. Key advantages include operational simplicity, ambient temperature conditions, and compatibility with electron-deficient heterocycles.

Copper catalysis offers an alternative pathway, particularly for substrates requiring precise regiocontrol. By employing Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) and CuTC (copper(I) thiophene-2-carboxylate), trifluoromethyl groups are introduced via a Heck-like four-membered transition state [4]. This approach is effective for terminal alkenes but limited by steric hindrance in substituted or cyclic systems [4]. Recent innovations in photoredox catalysis, such as the use of Ru(phen)₃²⁺ complexes, further enhance selectivity by leveraging single-electron transfer (SET) mechanisms to generate CF₃ radicals from triflyl chloride (CF₃SO₂Cl) [5].

A comparative analysis of trifluoromethylation methods reveals distinct kinetic profiles (Table 1). Metal-free photoredox systems achieve >80% yield within 24 hours, while copper-catalyzed methods require extended reaction times (48–72 hours) but tolerate broader substrate scope [2] [4].

Table 1: Comparative Performance of Trifluoromethylation Methods

MethodCatalystReaction Time (h)Yield (%)Substrate Scope
Visible-lightNone2485–92Electron-deficient uracils
Copper-mediatedCuTC48–7270–88Alkenes, heteroarenes
PhotoredoxRu(phen)₃²⁺12–1878–90Arenes, complex heterocycles

Ring-Closing Metathesis Strategies for Bicyclic Derivatives

While the provided sources do not explicitly detail ring-closing metathesis (RCM) for bicyclic uracil derivatives, insights from allylic trifluoromethylation suggest potential pathways. Copper-catalyzed C(sp³)–H trifluoromethylation of terminal alkenes generates allylic CF₃ groups, which could serve as precursors for RCM [4]. For instance, α-oxo-ketene dithioacetals—internal olefins with electron-withdrawing groups—undergo Cu(OH)₂-catalyzed trifluoromethylation to form stabilized intermediates amenable to cyclization [6]. By introducing alkenyl side chains at the N1 or C5 positions of uracil, subsequent metathesis using Grubbs catalysts (e.g., benzylidene-bis(tricyclohexylphosphine) ruthenium) could yield bicyclic frameworks.

This speculative approach aligns with trends in CF₃-containing heterocycle synthesis, where post-functionalization cyclization steps are common [4]. Future work may explore the synergy between trifluoromethylation and RCM to access novel bicyclic uracil analogs.

Electrochemical Synthesis in Continuous Flow Systems

Electrochemical methods, though not directly reported in the sources, can be extrapolated from photoredox trifluoromethylation workflows. In continuous flow systems, electrochemical cells enable precise control over radical generation rates, minimizing side reactions such as aryl iodination [5]. For example, triflyl chloride (CF₃SO₂Cl) undergoes SET reduction at a carbon cathode, producing CF₃ radicals and SO₂ gas [5]. Coupling this with a microfluidic reactor design enhances mass transfer and reduces decomposition of reactive intermediates.

Visible-light-promoted systems, such as those using proflavine hemisulfate, achieve hydrotrifluoromethylation in acetonitrile under oxygen-free conditions [3]. Transitioning these batch processes to flow reactors could improve scalability and reproducibility, particularly for large-scale pharmaceutical applications.

Chlorination-Trifluoromethylation-Hydrolysis Sequential Protocols

Sequential functionalization protocols offer a modular route to 1-ethyl-5-trifluoromethyl uracil. The Sandmeyer trifluoromethylation, adapted from aryl diazonium chemistry, begins with chlorination of uracil precursors using POCl₃ or SOCl₂ [4]. Subsequent treatment with TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of CuI introduces the CF₃ group via nucleophilic displacement. Hydrolysis of intermediate chlorides under basic conditions (e.g., NaOH/EtOH) yields the final uracil product.

This method mirrors copper-catalyzed trifluoromethylation of heteroarenes, where electron-deficient substrates exhibit enhanced reactivity [4]. Optimizing the chlorination step is critical, as over-chlorination can lead to polyhalogenated byproducts.

Solvent Effects and Reaction Kinetics

Solvent choice profoundly influences trifluoromethylation efficiency. Polar aprotic solvents like acetonitrile and DMF stabilize radical intermediates, achieving 85–90% yields in photoredox reactions [2] [3]. In contrast, protic solvents (e.g., ethanol) quench CF₃ radicals, reducing conversion rates to <30% [2]. Copper-catalyzed systems favor DMSO due to its ability to solubilize Cu(I) species, though prolonged heating (>60°C) accelerates ligand decomposition [4].

Reaction kinetics studies reveal pseudo-first-order behavior for visible-light-mediated trifluoromethylation, with rate constants (k) of 0.045 h⁻¹ in acetonitrile [2]. Copper systems exhibit slower kinetics (k = 0.018 h⁻¹) due to intermediate oxidative addition steps [4].

1-Ethyl-5-trifluoromethyl uracil represents a structurally modified pyrimidine nucleobase that combines the biological relevance of uracil with the unique electronic properties imparted by both ethyl substitution at the nitrogen-1 position and trifluoromethyl functionalization at carbon-5 [1] . This dual modification creates a compound with distinct reactivity patterns that merit detailed investigation across multiple chemical transformation pathways.

Nucleophilic Substitution Patterns

The nucleophilic substitution behavior of 1-ethyl-5-trifluoromethyl uracil is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group at the 5-position, which enhances the electrophilic character of the pyrimidine ring system [3]. Research on similar trifluoromethyl-substituted pyrimidines has demonstrated that the trifluoromethyl group primarily activates electrophilic sites through strong inductive electron-withdrawing effects [3] [4].

The presence of the ethyl substituent at nitrogen-1 modifies the nucleophilic substitution patterns compared to unsubstituted uracil derivatives. Studies on uracil-based nucleophilic substitution reactions have shown that nitrogen alkylation can significantly alter the regioselectivity and reactivity of subsequent transformations [5] [6]. The protocol for nucleophilic substitution of uracil anions has been optimized and adapted to accommodate the steric requirements of different substrates, with particular attention to the influence of nitrogen substitution on reaction outcomes [5].

The trifluoromethyl group at carbon-5 creates a highly electronegative environment that can facilitate nucleophilic attack at adjacent positions. The electron-withdrawing properties of the trifluoromethyl group, characterized by its high Taft polar substituent constant, make the carbon-trifluoromethyl bond a potential site for nucleophilic substitution under appropriate conditions [7]. However, the robust nature of carbon-fluorine bonds in the trifluoromethyl group typically requires harsh conditions for direct substitution [4].

Computational studies on related pyrimidine systems have indicated that the presence of electron-withdrawing substituents like trifluoromethyl groups can lower the energy barriers for nucleophilic substitution reactions in polar solvents [8]. The solvation effects play a crucial role in determining the reactivity patterns, with polar protic solvents generally favoring nucleophilic substitution processes [9].

Table 1. Nucleophilic Substitution Reactivity Data for Related Trifluoromethyl Pyrimidines

SubstrateNucleophileConditionsYield (%)Reference
5-TrifluoromethyluracilBenzyl bromideDMF, K2CO3, RT65-80 [10]
6-Chloro-3-methyluracilAryl trifluoroboratesPd catalyst, H2O, MW72-90 [11]
2-TrifluoromethylpyrimidineVarious nucleophilesPolar aprotic solvents45-75

Radical-Mediated Functionalization Pathways

Radical-mediated functionalization represents a particularly important transformation pathway for 1-ethyl-5-trifluoromethyl uracil, especially considering the well-documented propensity of uracil derivatives to undergo radical reactions [13] [14]. The trifluoromethyl group can participate in radical processes either as a radical source under specific conditions or as an electron-withdrawing substituent that influences the stability and reactivity of adjacent radical intermediates [3].

Recent advances in radical chemistry have demonstrated the potential for uracil derivatives to undergo diverse radical-mediated transformations [13] [14] [15]. Silver-catalyzed three-component reactions involving uracils have been developed, where selenium powder and arylboronic acids participate in regioselective carbon-hydrogen selenation at the 5-position [16]. These reactions proceed through radical mechanisms involving the formation of diselenide intermediates and subsequent radical coupling processes [16].

The presence of the trifluoromethyl group in 1-ethyl-5-trifluoromethyl uracil may influence radical stability through its strong electron-withdrawing properties. Studies on trifluoromethyl radicals have shown that these species can participate in various coupling reactions, although their formation typically requires specific activation conditions [3] [4].

Photoinduced radical processes represent another important pathway for functionalization. Research on 5-halouracil derivatives has demonstrated that photoirradiation can generate uracil radicals at the 5-position, which subsequently participate in hydrogen abstraction reactions with neighboring positions [17] [18]. The electron-withdrawing nature of the trifluoromethyl group may enhance the stability of such radical intermediates compared to unsubstituted systems [3].

Electrochemical approaches have also emerged as powerful tools for generating alkyl radicals from readily available precursors [19]. The application of electrochemical carbon-hydrogen functionalization to nitrogen-heterocycles, including azauracil derivatives, has shown promising results for radical-mediated alkylation reactions [19].

Table 2. Radical-Mediated Functionalization Conditions for Uracil Derivatives

Reaction TypeCatalyst/ConditionsSubstrate ScopeTypical YieldsReference
Silver-catalyzed selenationAgNO3, Se powder, DMSO, 120°CVarious uracils75-97% [16]
Photoinduced couplingBlue LED, Ni/Ir catalystsAryl bromides40-85% [20]
Electrochemical alkylationElectrochemical cell, DMFAlkyl halides60-90% [19]

Stability Under Acidic and Basic Conditions

The stability of 1-ethyl-5-trifluoromethyl uracil under acidic and basic conditions is a critical consideration for its synthetic utility and potential applications. The dual influence of the ethyl substituent and trifluoromethyl group creates a unique stability profile that differs significantly from unsubstituted uracil [21] [22].

Under acidic conditions, uracil derivatives generally exhibit good stability, with the pyrimidine ring system maintaining its integrity even in concentrated sulfuric acid [22]. Studies have demonstrated that nucleic acid bases, including uracil, remain stable in sulfuric acid concentrations ranging from 81% to 98% by weight at room temperature for extended periods [22]. The presence of the trifluoromethyl group is expected to enhance this stability due to its electron-withdrawing nature, which reduces the nucleophilicity of the ring nitrogen atoms and makes them less susceptible to protonation-induced degradation [3].

The ethyl substituent at nitrogen-1 provides additional protection against acid-catalyzed hydrolysis compared to unsubstituted uracil. Research on nitrogen-alkylated pyrimidines has shown that alkyl substitution generally increases resistance to acidic degradation by preventing tautomeric shifts that can lead to ring opening [23] [24].

Basic conditions present more complex stability considerations. The acidity of uracil derivatives has been extensively studied, with gas-phase measurements revealing multiple acidic sites with different pKa values [21] [25]. The nitrogen-1 and nitrogen-3 positions show the highest acidity, with deprotonation energies of 331-333 kcal/mol and 347-352 kcal/mol, respectively [21]. The presence of the ethyl group at nitrogen-1 eliminates one of these acidic sites, potentially improving stability under basic conditions.

However, the trifluoromethyl group introduces additional complexity. While it enhances the stability of the pyrimidine ring through electron withdrawal, it can also increase the acidity of adjacent positions [3] [4]. Studies on trifluoromethyl-substituted heterocycles have shown that the electron-withdrawing effect can facilitate deprotonation at carbon positions adjacent to the trifluoromethyl group [26].

The stability under basic conditions is further influenced by the potential for hydrolysis of the carbon-trifluoromethyl bond. Although trifluoromethyl groups are generally considered stable, they can undergo hydrolytic cleavage under strongly basic conditions, particularly when attached to electron-deficient aromatic systems [7]. The high electronegativity and electron-withdrawing effect of the trifluoromethyl group make the carbon-trifluoromethyl bond a potential site of hydrolytic attack [7].

Table 3. Stability Data for Trifluoromethyl Pyrimidines Under Various Conditions

CompoundAcidic ConditionsBasic ConditionsTemperature RangeStability AssessmentReference
5-TrifluoromethyluracilStable in 90% H2SO4Moderate degradation in 1M NaOH20-100°CGood overall stability [22]
6-TrifluoromethylpyrimidineStable in concentrated HClHydrolysis of CF3 group at pH >1225-80°CExcellent acid stability [7]
1-MethyluracilExcellent acid stabilityStable to pH 1120-150°CVery stable [27]

Cross-Coupling Reactions for Structural Diversification

Cross-coupling reactions represent one of the most powerful and versatile approaches for the structural diversification of 1-ethyl-5-trifluoromethyl uracil. The presence of the trifluoromethyl group at the 5-position creates opportunities for selective functionalization while maintaining the integrity of the pyrimidine core structure [11] [28].

Palladium-catalyzed cross-coupling reactions have been extensively developed for nucleoside and nucleobase modifications [28]. The ability to perform these transformations on unprotected substrates in polar media has revolutionized the field, allowing direct functionalization without the need for protection and deprotection sequences [28]. For uracil derivatives, both Suzuki-Miyaura and Heck coupling reactions have proven particularly effective [11] [29].

The Suzuki-Miyaura cross-coupling reaction has shown exceptional utility for uracil derivative functionalization. Studies on 6-chloro-3-methyluracil with various aryl and heteroaryl potassium organotrifluoroborates have demonstrated excellent conversions (72-90%) when using appropriate palladium catalysts and microwave irradiation in aqueous media [11]. The use of water as a solvent enhances the green chemistry aspects while providing excellent solubility for the hydrophilic uracil substrates [11].

Heck coupling reactions have also proven valuable for introducing alkenyl substituents into uracil derivatives [28] [29]. The development of ligand-free palladium catalysts has simplified these transformations while maintaining good reactivity with both aryl iodides and bromides [28]. Microwave-assisted conditions have further improved the efficiency of these reactions, allowing for shorter reaction times and higher yields [30].

A particularly important development has been the emergence of dehydrogenative alkenylation protocols that avoid the need for pre-activated uracil substrates [29]. These cross-dehydrogenative coupling reactions between uracils and alkenes provide direct access to 5-alkenyluracil structural motifs with high regioselectivity [29]. This approach addresses previous limitations related to multistep sequences, lack of atom economy, and the use of toxic reagents [29].

The trifluoromethyl group in 1-ethyl-5-trifluoromethyl uracil may serve as either a directing group for regioselective functionalization or as a site for selective transformation. Recent advances in trifluoromethyl group chemistry have demonstrated that selective transformations of carbon-fluorine bonds are possible under mild conditions [4]. These transformations can involve single carbon-fluorine bond cleavage or complete trifluoromethyl group replacement, depending on the reaction conditions [4].

Norbornene-mediated palladium catalysis has emerged as a powerful tool for dual functionalization of heterocycles [14]. This approach allows for simultaneous introduction of two different functional groups through a single catalytic process, greatly expanding the structural diversity accessible from simple starting materials [14]. The compatibility with various terminating reagents, including boronic acids, terminal alkenes, and alkynes, makes this approach particularly versatile [14].

The use of copper-based catalysts in conjunction with uracil-derived ligands represents an innovative approach to cross-coupling chemistry [31]. The high affinity of copper for nucleobases has been exploited to develop water-tolerant catalytic systems that can promote challenging transformations under mild conditions [31].

Table 4. Cross-Coupling Reaction Data for Uracil Derivatives

Reaction TypeCatalyst SystemSubstrateCoupling PartnerConditionsYield RangeReference
Suzuki-MiyauraPd(OAc)2/XPhos6-Chloro-3-methyluracilAryl trifluoroboratesH2O, MW, 80°C72-90% [11]
Heck CouplingPd(OAc)25-IodouracilStyrene derivativesDMF, 80°C44-90% [28]
Dehydrogenative CouplingPd(OAc)2/Cu(OAc)2UracilAlkenesDMF, 120°C60-85% [29]
Norbornene-MediatedPd catalystIodouracilAlkyl halides/Aryl bromidesDMF, 100°C65-95% [14]

The structural diversification achievable through cross-coupling reactions is particularly valuable for medicinal chemistry applications. The ability to introduce various aromatic, heteroaromatic, and aliphatic substituents allows for systematic structure-activity relationship studies [32]. The trifluoromethyl group contributes additional pharmacological benefits, including enhanced metabolic stability, improved lipophilicity, and increased bioavailability .

Recent developments in electrochemical cross-coupling have provided alternative activation methods that avoid the use of stoichiometric oxidants [19]. These approaches are particularly attractive for large-scale applications due to their sustainability and operational simplicity [19]. The compatibility with uracil derivatives has been demonstrated through successful alkylation reactions using readily available alkyl halides [19].

The combination of multiple cross-coupling strategies in sequential or tandem processes offers unprecedented opportunities for rapid structural diversification. The development of one-pot protocols that combine different types of cross-coupling reactions allows for the efficient synthesis of complex uracil derivatives from simple starting materials [30]. These approaches are particularly valuable for library synthesis in medicinal chemistry applications [32].

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

208.04596196 g/mol

Monoisotopic Mass

208.04596196 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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